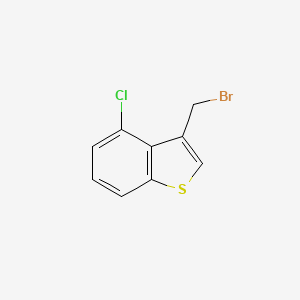
3-(Bromomethyl)-4-chloro-1-benzothiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 3-(Bromomethyl)-4-chloro-1-benzothiophene typically involves the bromination of 4-chloro-benzo[b]thiophene. One common method is the reaction of 4-chloro-benzo[b]thiophene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures . Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
3-(Bromomethyl)-4-chloro-1-benzothiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids in the presence of palladium catalysts to form carbon-carbon bonds. This reaction is useful for the synthesis of more complex molecules.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
科学研究应用
3-(Bromomethyl)-4-chloro-1-benzothiophene has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties, such as anti-inflammatory, anti-cancer, and antimicrobial agents.
Material Science: The compound is used in the development of conjugated polymers and organic semiconductors for electronic and optoelectronic applications.
Chemical Biology: It is employed in the design of molecular probes and bioactive molecules for studying biological processes and pathways.
作用机制
The mechanism of action of 3-(Bromomethyl)-4-chloro-1-benzothiophene depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, and ion channels. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity . The chloro substituent can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins .
相似化合物的比较
3-(Bromomethyl)-4-chloro-1-benzothiophene can be compared with other similar compounds such as:
3-Bromothianaphthene: This compound also contains a bromine atom on the thiophene ring but lacks the chloro substituent.
4-Chloro-benzo[b]thiophene: This compound lacks the bromomethyl group and is used as an intermediate in the synthesis of various derivatives.
2,3-Diarylbenzo[b]thiophene: These compounds are synthesized via Suzuki coupling reactions and have applications in medicinal chemistry due to their bioactive properties.
属性
分子式 |
C9H6BrClS |
|---|---|
分子量 |
261.57 g/mol |
IUPAC 名称 |
3-(bromomethyl)-4-chloro-1-benzothiophene |
InChI |
InChI=1S/C9H6BrClS/c10-4-6-5-12-8-3-1-2-7(11)9(6)8/h1-3,5H,4H2 |
InChI 键 |
SWCYQEDINMUYPH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)Cl)C(=CS2)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















